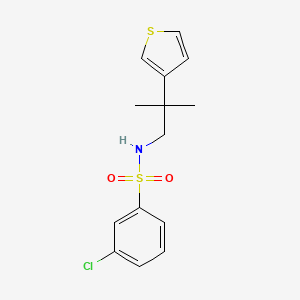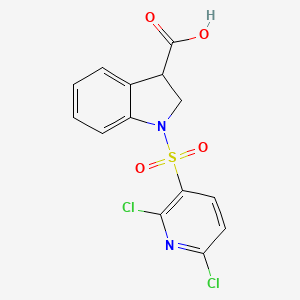![molecular formula C11H11F3O2 B2910498 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid CAS No. 2248199-60-0](/img/structure/B2910498.png)
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, also known as fenofibric acid, is a drug used to treat high cholesterol and triglyceride levels in the blood. Fenofibric acid belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of HDL (good) cholesterol.
Mecanismo De Acción
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid leads to increased production of HDL cholesterol and decreased production of triglycerides in the liver.
Biochemical and Physiological Effects:
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the production of HDL cholesterol and decrease the production of triglycerides in the liver. It has also been shown to improve insulin sensitivity and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has some limitations for lab experiments. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. It can also interfere with some assays and may require special handling.
Direcciones Futuras
There are several future directions for the research on (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. One direction is to investigate its potential therapeutic effects on other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. Another direction is to study its potential use in combination with other drugs for the treatment of high cholesterol and triglyceride levels in the blood. Additionally, further research is needed to better understand the mechanism of action of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid and its effects on lipid metabolism and other physiological processes.
Métodos De Síntesis
The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid involves several steps. The first step is the synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid from 2,2,2-trifluoroethyl bromide and benzoic acid. The second step is the synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid from 3-(2,2,2-Trifluoroethyl)benzoic acid by esterification with (S)-2-amino-1-propanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been extensively studied for its potential therapeutic effects on high cholesterol and triglyceride levels in the blood. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. In addition, (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has been studied for its potential use in the prevention of cardiovascular diseases.
Propiedades
IUPAC Name |
(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIGAWGPTOXEOP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)



![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)
![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
![N-cyclopentyl-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2910435.png)
